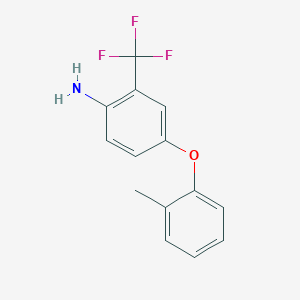
4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline (4-EE-TFA) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries, ranging from drug synthesis to the synthesis of polymers. It is an important building block for the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials. 4-EE-TFA is a versatile compound that can be used in a variety of ways and has been studied extensively in the scientific literature.
Applications De Recherche Scientifique
Synthesis of Quinolinones : In the field of organic chemistry, derivatives of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline have been utilized in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. This involves reactions with diethyl malonate, leading to high-yield products useful in further chemical synthesis (Gong & Kato, 2004).
Liquid Crystal Research : Another application is in the creation of liquid crystals. Derivatives of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline, particularly those with trifluoromethyl or trifluoromethoxy end groups, have been used to develop stable smectic and nematic liquid crystal phases. This research aids in understanding the properties of liquid crystals and their potential applications in display technologies (Miyajima et al., 1995).
Electrochemical Applications : Research into electrochromic materials has also utilized derivatives of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline. These materials, such as nitrotriphenylamine units with different thiophene derivatives, have shown potential in electrochromic applications, particularly in the near-infrared region. This could lead to advancements in smart window technologies and energy-efficient displays (Li et al., 2017).
Synthesis of Aniline Derivatives : In synthetic chemistry, studies have shown the use of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline in the synthesis of various aniline derivatives. This includes the creation of novel compounds with potential applications in pharmaceuticals and agrochemicals (Feng & Ngai, 2016).
Novel Organic Materials Development : The compound has been used in the design and synthesis of novel G-2 melamine-based dendrimers, incorporating 4-(n-octyloxy)aniline as a peripheral unit. These dendrimers exhibit unique structural and supramolecular behavior, potentially useful in material science and nanotechnology (Morar et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline are alkenes . Nitrogen-containing compounds, such as anilines, are some of the most widespread and useful chemical species . They are used in a variety of transformations, including the functionalization of alkenes .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylarylation . This process involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent . The key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, is responsible for the altered reactivity and exquisite selectivity .
Biochemical Pathways
The biochemical pathway affected by this compound is the trifluoromethylarylation of alkenes . This pathway involves the use of anilines and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
Result of Action
The result of the compound’s action is the trifluoromethylarylation of alkenes . This transformation allows for the incorporation of nitrogen-containing compounds, such as anilines, into a variety of interesting transformations .
Action Environment
The action of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline is influenced by the solvent used. Hexafluoroisopropanol (HFIP) plays a key role as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This is responsible for the altered reactivity and exquisite selectivity of the compound .
Propriétés
IUPAC Name |
4-(2-ethoxyethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-2-16-5-6-17-8-3-4-10(15)9(7-8)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFSKNQFIPMWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



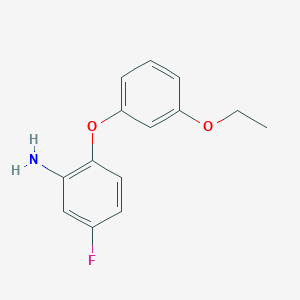
![N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172629.png)
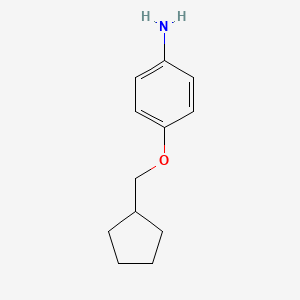
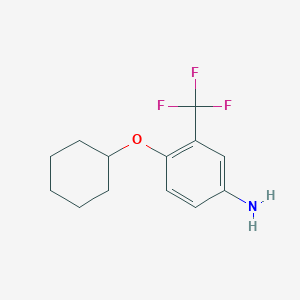
![4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine](/img/structure/B3172665.png)
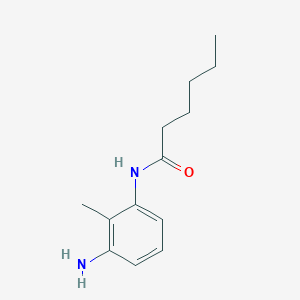

![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)
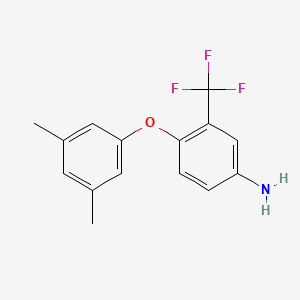

![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)
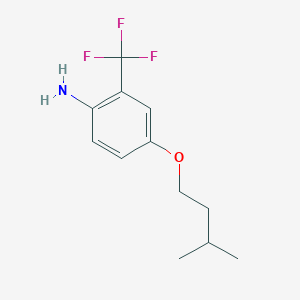
![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)
